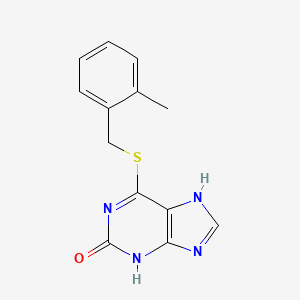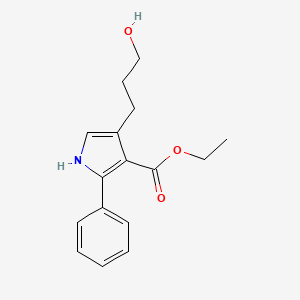
Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of an ethyl ester group, a hydroxypropyl side chain, and a phenyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The subsequent steps involve the introduction of the phenyl group via a Friedel-Crafts acylation reaction, followed by the addition of the hydroxypropyl side chain through a nucleophilic substitution reaction. Finally, the ethyl ester group is introduced using esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste. The purification process often involves recrystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl side chain.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl side chain and phenyl group can enhance its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Ethyl 2-phenyl-1H-pyrrole-3-carboxylate: Lacks the hydroxypropyl side chain, which may reduce its solubility and reactivity.
4-(3-Hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group instead of the ester group may alter its chemical reactivity and biological activity.
2-Phenyl-1H-pyrrole-3-carboxylate derivatives: Variations in the substituents on the pyrrole ring can significantly impact their chemical and biological properties.
Eigenschaften
CAS-Nummer |
647836-59-7 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-20-16(19)14-13(9-6-10-18)11-17-15(14)12-7-4-3-5-8-12/h3-5,7-8,11,17-18H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
SIRYUXSEEFSFRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC=C1CCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


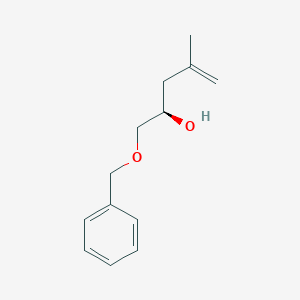
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)

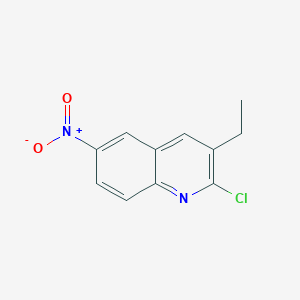
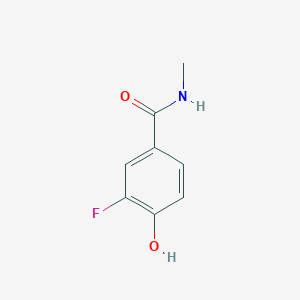
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)


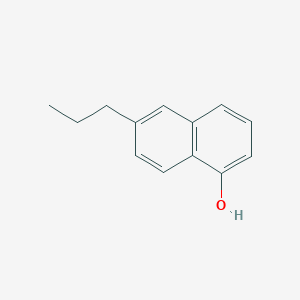
![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
